Aqueous Solubility at Physiological pH: 2‑Methoxy‑5‑Pyrrolidinosulfonyl vs. 4‑Pyrrolidinosulfonyl Isomer
At pH 7.4, 2‑methoxy‑5‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid exhibits an aqueous solubility of >42.8 µg/mL . In contrast, the positional isomer 4‑(pyrrolidine‑1‑sulfonyl)‑benzoic acid (CAS 19580‑33‑7) shows a lower solubility of 37.6 µg/mL under comparable conditions . The 2‑methoxy substitution therefore provides approximately 14% greater aqueous solubility, a property that can directly influence dissolution‑limited absorption and in vitro assay performance.
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | >42.8 µg/mL |
| Comparator Or Baseline | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid: 37.6 µg/mL |
| Quantified Difference | Approximately +14% relative to the comparator |
| Conditions | pH 7.4 buffer |
Why This Matters
Higher solubility reduces the risk of compound precipitation in aqueous assay buffers and may improve oral absorption potential.
